

Comparative Analysis of 4-Phenylbutylamine Analogs and Their Biological Activities

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of structural analogs of **4-phenylbutylamine**. The focus is on their interactions with key neurological targets: monoamine transporters, the Trace Amine-Associated Receptor 1 (TAAR1), and GABA transporters. Due to the limited availability of comprehensive structure-activity relationship (SAR) studies on a homologous series of **4-phenylbutylamine**, this guide draws upon data from structurally related compounds to infer potential activities and guide future research.

Activity at Monoamine Transporters

Analogs of **4-phenylbutylamine** have been investigated for their ability to modulate monoamine transporters, which are critical for regulating the synaptic concentrations of dopamine (DAT), norepinephrine (NET), and serotonin (SERT). The N-substituted 4-phenylbutyl moiety has been incorporated into other molecular scaffolds, such as benztropine, to explore its impact on transporter affinity.

Data Presentation: Monoamine Transporter Affinity

The following table summarizes the binding affinities (Ki, nM) of N-substituted benztropine analogs, where the 4-phenylbutyl group is a key feature, for rat brain monoamine transporters.

[1] These data provide insights into how modifications to a core structure bearing a 4-phenylbutylamine-like fragment can influence potency and selectivity.



Compound ID	N-Substituent	DAT Ki (nM)	SERT Ki (nM)	NET Ki (nM)
1c	4-Phenyl-n-butyl	12	140	1500

Data extracted from a study on N-substituted 3α-(bis[4-fluorophenyl]methoxy)tropanes.[1]

Activity at Trace Amine-Associated Receptor 1 (TAAR1)

4-Phenylbutylamine is structurally related to trace amines like β-phenylethylamine, which are endogenous ligands for TAAR1, a G-protein coupled receptor that modulates monoaminergic neurotransmission.[2][3] Agonism at TAAR1 is a promising therapeutic strategy for various neuropsychiatric disorders. The following data on TAAR1 agonists with structural similarities to phenethylamines illustrate the potency of this class of compounds.

Data Presentation: TAAR1 Agonist Activity

The table below presents the half-maximal effective concentrations (EC50) for a series of TAAR1 agonists. While not direct analogs of **4-phenylbutylamine**, they share the core phenethylamine scaffold.

Compound ID	Structure	hTAAR1 EC50 (nM)
LK00764	2-(5-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine	4.0[2][3]
AP163	4-(2-Aminoethyl)-N-(3,5- dimethylphenyl)piperidine-1- carboxamide	33[4]

Activity as GABA Uptake Inhibitors

The 4,4-diphenylbutylamine scaffold, a close structural relative of **4-phenylbutylamine**, is a key component in a class of potent GABA transporter (GAT) inhibitors.[5] These inhibitors block the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, thereby enhancing GABAergic signaling.



Data Presentation: GABA Uptake Inhibition

The following table presents the half-maximal inhibitory concentrations (IC50) of compounds containing a diphenylbutyl or diphenylbutenyl moiety, which are structurally analogous to **4-phenylbutylamine**, against various GABA transporter subtypes.

Compound	GAT1 IC50 (μM)	GAT2 IC50 (μΜ)	GAT3 IC50 (μM)	BGT1 IC50 (μM)
SKF-89976A	0.13[5]	550[5]	944[5]	7210[5]
Tiagabine	0.07[5]	>1000	>1000	>1000

Note: SKF-89976A contains a 4,4-diphenylbut-3-enyl group.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the affinity of a test compound for a specific monoamine transporter by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the Ki of test compounds for DAT, SERT, and NET.

Materials:

- Cell membranes prepared from cells stably expressing human or rat DAT, SERT, or NET.
- Radioligands: [3H]WIN 35,428 (for DAT), [3H]citalopram (for SERT), [3H]nisoxetine (for NET).
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
- Test compounds dissolved in a suitable solvent (e.g., DMSO).
- Non-specific binding control (e.g., 10 μM cocaine for DAT, 10 μM fluoxetine for SERT, 10 μM desipramine for NET).



- Glass fiber filters.
- Scintillation cocktail and a liquid scintillation counter.

Procedure:

- In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or vehicle in the assay buffer.
- Incubate the mixture at a specified temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials with scintillation cocktail.
- Quantify the radioactivity using a liquid scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
- Convert the IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.[6]

TAAR1 cAMP Accumulation Assay

This functional assay measures the ability of a compound to activate TAAR1, a Gs-coupled receptor, by quantifying the subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).

Objective: To determine the EC50 of test compounds for TAAR1 activation.



Materials:

- HEK-293 cells stably expressing human or mouse TAAR1.
- Assay buffer (e.g., PBS with calcium and magnesium).
- Test compounds dissolved in a suitable solvent.
- A cAMP detection kit (e.g., BRET-based or HTRF-based).
- Coelenterazine (for BRET assays).

Procedure:

- Plate the TAAR1-expressing cells in a 96-well plate and allow them to adhere.
- On the day of the assay, wash the cells with assay buffer.
- Add varying concentrations of the test compound to the wells.
- Incubate for a specified time (e.g., 30-60 minutes) at room temperature or 37°C.
- For BRET assays, add coelenterazine to each well.
- Measure the signal (e.g., luminescence ratio for BRET) using a plate reader.
- Plot the signal as a function of the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

[3H]GABA Uptake Assay

This functional assay measures the ability of a compound to inhibit the transport of GABA into cells expressing GAT subtypes.

Objective: To determine the IC50 of test compounds for the inhibition of GABA uptake.

Materials:



- HEK-293 cells stably expressing one of the human or mouse GABA transporter subtypes (hGAT1, hGAT2, hGAT3, or hBGT1).
- Radiolabeled substrate: [3H]GABA.
- Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
- Test compounds dissolved in a suitable solvent.
- Lysis buffer (e.g., 1% SDS).
- Scintillation cocktail and a liquid scintillation counter.

Procedure:

- Plate the cells in 96-well plates and allow them to adhere.
- Pre-incubate the cells with varying concentrations of the test compound or vehicle in uptake buffer for a short period (e.g., 10-20 minutes) at room temperature or 37°C.
- Initiate the uptake by adding [3H]GABA to each well.
- Incubate for a short, defined period (e.g., 5-15 minutes) to ensure measurement of the initial rate of uptake.
- Terminate the uptake by rapidly aspirating the buffer and washing the cells with ice-cold uptake buffer.
- Lyse the cells with lysis buffer.
- Transfer the lysate to scintillation vials with scintillation cocktail.
- Quantify the radioactivity using a liquid scintillation counter.
- Calculate the percentage of inhibition of [3H]GABA uptake for each concentration of the test compound.



• Determine the IC50 value by fitting the concentration-response data to a sigmoidal doseresponse curve.[5]

Visualizations

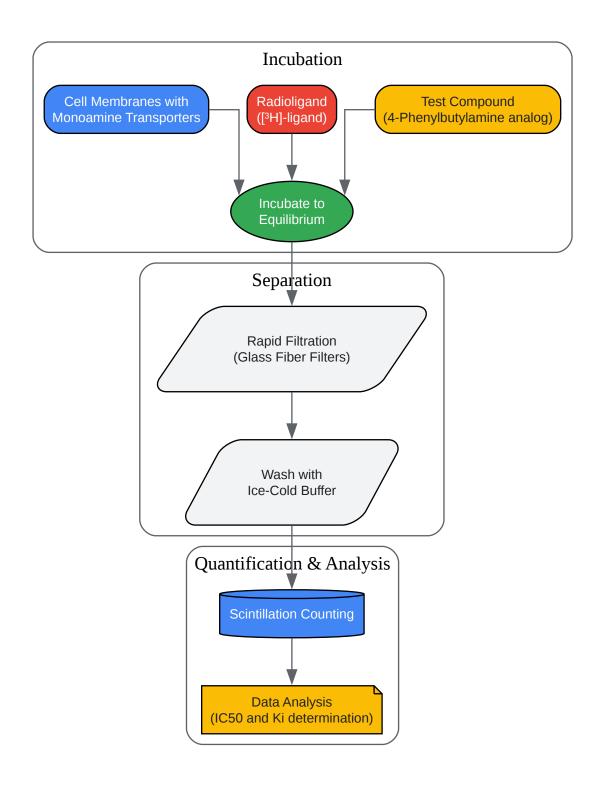
The following diagrams illustrate the signaling pathway for TAAR1 and the experimental workflow for the monoamine transporter binding assay.



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Caption: TAAR1 Gs-coupled signaling pathway.





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Caption: Experimental workflow for radioligand binding assay.



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